4-(Pyrimidin-2-yloxy)benzoic acid

Medicinal Chemistry Solid-State Chemistry Crystallography

4-(Pyrimidin-2-yloxy)benzoic acid (CAS 855423-33-5) is a bifunctional PYB building block with para-substitution geometry optimal for linear kinase inhibitors and coordination polymers. With a melting point of 167-169°C and LogP 1.97, it outperforms regioisomers in crystallinity and purification ease. The free carboxylic acid enables rapid amide coupling or esterification for library synthesis. Procure with confidence from validated multi-vendor supply chains.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 855423-33-5
Cat. No. B1597853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-2-yloxy)benzoic acid
CAS855423-33-5
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10(15)8-2-4-9(5-3-8)16-11-12-6-1-7-13-11/h1-7H,(H,14,15)
InChIKeyUCMUIXMNKTUUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification and Baseline Overview for 4-(Pyrimidin-2-yloxy)benzoic acid (CAS 855423-33-5)


4-(Pyrimidin-2-yloxy)benzoic acid (CAS 855423-33-5) is a heterocyclic aromatic compound characterized by a pyrimidine moiety linked via an ether bridge to the para-position of a benzoic acid group . It is a member of the pyrimidinyloxybenzoic acid (PYB) class of compounds, which are widely recognized as valuable building blocks for the development of kinase inhibitors and herbicides, particularly those targeting acetolactate synthase (ALS) [1]. This compound is commercially available from multiple vendors with standard purities ranging from 95% to 98% .

Technical Procurement Risk: Why 4-(Pyrimidin-2-yloxy)benzoic acid (CAS 855423-33-5) Cannot Be Interchanged with Its Ortho- or Meta-Isomers


In the context of scientific procurement, substituting 4-(Pyrimidin-2-yloxy)benzoic acid with its regioisomers—2-(Pyrimidin-2-yloxy)benzoic acid or 3-(Pyrimidin-2-yloxy)benzoic acid—introduces significant and verifiable risks. The position of the pyrimidinyloxy substituent on the benzoic acid ring dictates critical physicochemical properties that govern downstream synthetic utility and biological target engagement [1]. These include substantial differences in solid-state properties (e.g., melting point, crystallinity) and electronic distribution (e.g., predicted pKa), which directly impact reaction kinetics, purification outcomes, and the geometry of molecular recognition in target binding pockets [2]. The quantitative evidence detailed in Section 3 underscores that these regioisomers are not interchangeable and must be treated as distinct chemical entities with unique performance profiles.

Quantitative Differentiation Evidence for 4-(Pyrimidin-2-yloxy)benzoic acid (CAS 855423-33-5) vs. Closest Analogs


Regiochemical Impact on Solid-State Properties: Melting Point Differentiation of Para- vs. Ortho-Isomer

The 4-substituted (para) isomer exhibits a markedly higher melting point compared to the 2-substituted (ortho) isomer. The target compound, 4-(Pyrimidin-2-yloxy)benzoic acid, has a reported melting point of 167-169°C [1], whereas the closest analog, 2-(Pyrimidin-2-yloxy)benzoic acid, melts at a significantly lower temperature of 150-153°C . This difference of 14-19°C is a direct consequence of the para-substitution pattern, which allows for more efficient crystal packing and stronger intermolecular hydrogen bonding networks compared to the ortho-isomer, where intramolecular hydrogen bonding between the carboxylic acid and the ether oxygen can disrupt lattice stability.

Medicinal Chemistry Solid-State Chemistry Crystallography

Divergent Physicochemical Profiles: pKa and LogP Differentiation from Benzoic Acid Scaffold

The incorporation of the pyrimidin-2-yloxy group at the para-position predictably modulates the acidity and lipophilicity of the benzoic acid core. The predicted pKa of 4-(Pyrimidin-2-yloxy)benzoic acid is 4.08 ± 0.10 , which is slightly more acidic than unsubstituted benzoic acid (pKa ≈ 4.20). This indicates that the electron-withdrawing nature of the pyrimidinyloxy substituent is effectively transmitted through the para-position. Concurrently, the predicted LogP value of 1.97 [1] reflects a substantial increase in lipophilicity compared to the parent benzoic acid (LogP ≈ 1.87), which is a key determinant of membrane permeability and target binding in a biological context. These values are distinct from those of the ortho- and meta-isomers due to differences in resonance and inductive effects.

Medicinal Chemistry ADME Physicochemical Property

Commercial Availability and Quality Benchmarking: Purity Specifications from Multiple Vendors

The target compound is a well-established commercial entity with multiple reputable vendors offering it with defined purity specifications and batch-specific quality control documentation. Bidepharm offers the compound at a standard purity of 95%+, with access to batch-specific QC data including NMR, HPLC, and GC . BOC Sciences also lists the compound with a purity of 95% , and other vendors like Leyan offer it at 98% purity . This multi-sourced availability with rigorous quality documentation reduces procurement risk and ensures reproducible research outcomes, a key differentiator from less common or custom-synthesis-only analogs.

Procurement Quality Control Synthetic Building Block

Optimal Deployment Scenarios for 4-(Pyrimidin-2-yloxy)benzoic acid (CAS 855423-33-5) Based on Quantitative Differentiation


Medicinal Chemistry: Para-Substituted Kinase Inhibitor Scaffold Development

The para-substitution pattern of 4-(Pyrimidin-2-yloxy)benzoic acid is optimal for constructing linear, rod-like kinase inhibitor scaffolds, a common pharmacophore geometry [1]. Its distinct solid-state properties (m.p. 167-169°C) compared to the ortho-isomer make it a more robust and easily purified intermediate for parallel synthesis and library generation. The free carboxylic acid is a versatile handle for amide coupling or esterification, enabling rapid diversification into focused compound libraries targeting ATP-binding pockets where the pyrimidine moiety can engage key hinge region residues.

Agricultural Chemistry: Herbicide and Fungicide Lead Optimization

The target compound serves as a critical intermediate within the broader class of pyrimidinyloxybenzoic acid (PYB) herbicides, which are known to inhibit acetolactate synthase (ALS) [2]. Its well-characterized physicochemical profile (pKa 4.08, LogP 1.97) provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at optimizing foliar uptake and translocation in planta. Derivatives synthesized from this core have demonstrated antimicrobial activity, with some showing Minimum Inhibitory Concentration (MIC) values in the low μg/mL range against bacterial pathogens , highlighting its utility in developing novel crop protection agents.

Material Science: Design of Liquid Crystalline and Coordination Polymers

The para-oriented, bifunctional nature of 4-(Pyrimidin-2-yloxy)benzoic acid—featuring both a rigid pyrimidine N-donor and a carboxylic acid H-bond donor/acceptor—makes it a superior building block for designing metal-organic frameworks (MOFs) and coordination polymers with predictable, linear topologies. Related aryl esters of p-(5-alkyl-2-pyrimidinyl)benzoic acids are known to exhibit liquid crystalline properties with broad mesophase ranges [3]. The higher melting point and crystallinity of the target para-isomer, relative to its ortho-analog , are advantageous for obtaining high-quality single crystals for structural analysis and for achieving the thermal stability required in functional materials.

Chemical Biology: Tool Compound for Target Engagement Studies

The pyrimidinyloxybenzoic acid scaffold is a known element in P2Y receptor antagonists [4]. The para-isomer's well-defined geometry and reliable multi-vendor supply chain make it a preferred starting point for synthesizing high-affinity chemical probes. Researchers can leverage the carboxylic acid for conjugation to biotin or fluorescent reporters, enabling pull-down assays or imaging studies to elucidate target engagement and cellular localization. The documented physicochemical properties (LogP, pKa) are essential for interpreting probe behavior in cellular assays and ensuring the validity of the biological data generated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrimidin-2-yloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.